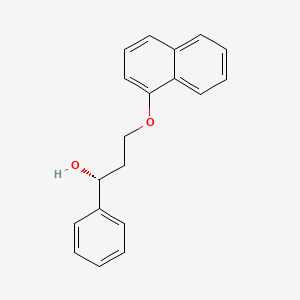

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Beschreibung

BenchChem offers high-quality (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBVEMVTNQIMZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Synthesis, Characterization, and Implications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry, primarily recognized as a key impurity and synthetic intermediate related to Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3] This technical guide provides a comprehensive overview of the chemical's structure, properties, synthesis, and analytical characterization. It is designed to equip researchers and drug development professionals with the critical knowledge required for its identification, quantification, and control in pharmaceutical manufacturing and research. The guide delves into the mechanistic underpinnings of its formation as a process-related impurity and discusses its potential, albeit currently under-investigated, biological significance. Detailed experimental protocols for its synthesis and analytical determination are provided to serve as a practical resource for laboratory applications.

Introduction: The Significance of a Chiral Impurity

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, often referred to as a "hydroxy impurity" of Dapoxetine, represents a classic example of a process-related impurity that requires rigorous characterization and control.[1][3] Its chiral nature, possessing an (R)-configuration at the benzylic alcohol, underscores the stereochemical precision demanded in modern drug synthesis.

The presence of this impurity can arise from incomplete reactions or side reactions during the synthesis of Dapoxetine from its precursors.[4] Understanding the chemical behavior and analytical profile of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is therefore not merely an academic exercise but a regulatory and safety imperative. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers in process development, quality control, and medicinal chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is fundamental for its handling, analysis, and the development of effective purification strategies.

| Property | Value | Source |

| IUPAC Name | (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol | [5] |

| Synonyms | (R)-Dapoxetine Hydroxy Impurity, Dapoxetine Related Compound 10 | [1][3] |

| CAS Number | 156453-53-1 | [1] |

| Molecular Formula | C₁₉H₁₈O₂ | [5] |

| Molecular Weight | 278.35 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | [6] |

| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | |

| Boiling Point | Predicted: ~454.4 °C | [6] |

| Solubility | Predicted to be soluble in organic solvents like methanol, chloroform, and DMSO.[6] Insoluble in water.[2] | |

| pKa | Not experimentally determined. | |

| XLogP3-AA | 4.3 (Computed) | [5] |

Synthesis and Mechanism of Formation

The synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is intrinsically linked to the synthesis of Dapoxetine. It can be prepared intentionally for use as a reference standard or can be formed as an impurity.

Retrosynthetic Analysis and Key Strategies

The most logical synthetic approach involves the enantioselective reduction of the corresponding ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one. This strategy allows for the establishment of the crucial (R)-stereocenter at the carbinol position.

Caption: Retrosynthetic analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Experimental Protocol: Enantioselective Synthesis

The following protocol is based on established methods for the enantioselective synthesis of related chiral alcohols, particularly intermediates in the synthesis of Dapoxetine.[7]

Step 1: Synthesis of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one (Precursor Ketone)

-

Reaction Setup: To a solution of 1-naphthol (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature and add 3-chloro-1-phenylpropan-1-one (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.

Step 2: Enantioselective Reduction to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

This step is critical for establishing the (R)-stereochemistry and can be achieved using chiral reducing agents.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 eq) in an anhydrous solvent like THF or methanol.

-

Chiral Reduction: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of a chiral reducing agent. A common choice is a borane complex with a chiral ligand, such as (R)-2-methyl-CBS-oxazaborolidine.

-

Reaction: Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature while monitoring by TLC.

-

Quenching and Work-up: Carefully quench the reaction with a protic solvent (e.g., methanol or saturated aqueous ammonium chloride solution). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford the desired (R)-enantiomer.

Formation as a Dapoxetine Impurity

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol can be formed as a process-related impurity during the synthesis of (S)-Dapoxetine if the reduction of the intermediate ketone is not fully completed or if there is incomplete conversion in the subsequent amination step. The (R)-enantiomer is of particular interest as it is the diastereomer of the corresponding intermediate that leads to the active (S)-Dapoxetine. Its presence can indicate issues with the stereoselectivity of the synthesis.

Analytical Characterization

Robust analytical methods are essential for the identification and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Spectroscopic Analysis

While a dedicated, publicly available full set of spectra for this specific compound is scarce, the expected spectroscopic features can be predicted based on its structure and data from closely related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings. A key signal would be the methine proton (CH-OH) adjacent to the phenyl group, which would appear as a multiplet. The methylene protons of the propanol chain would also exhibit distinct multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display signals corresponding to the aromatic carbons of the two ring systems and the three aliphatic carbons of the propanol chain. The carbinol carbon (C-OH) would be a key diagnostic peak.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound (278.35 g/mol ). Fragmentation patterns would involve the loss of water, and cleavage of the propanol chain.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol from Dapoxetine and other related impurities.[8]

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed for optimal separation of multiple impurities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where both Dapoxetine and the impurity have significant absorbance (e.g., around 290 nm) is suitable.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

Caption: General workflow for the HPLC analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Biological Context and Implications in Drug Development

As a known impurity of Dapoxetine, the primary biological relevance of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol lies in its potential to affect the safety and efficacy profile of the final drug product. While specific pharmacological studies on this compound are not widely published, its structural similarity to Dapoxetine suggests that it could potentially have some affinity for the serotonin transporter, although likely with much lower potency.[2]

The main concerns for drug developers regarding this impurity are:

-

Toxicity: Even if pharmacologically weak, the impurity could have its own toxicological profile that needs to be assessed.

-

Impact on Efficacy: The presence of impurities can reduce the overall potency of the active pharmaceutical ingredient (API).

-

Regulatory Compliance: Regulatory agencies such as the FDA and EMA have strict guidelines on the limits of impurities in drug substances and products.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol serves as a pertinent case study in the critical field of pharmaceutical impurity profiling. Its identity as a key impurity in the synthesis of Dapoxetine necessitates a thorough understanding of its chemical synthesis, analytical characterization, and potential biological implications. This guide has provided a consolidated resource for researchers and professionals in the pharmaceutical sciences, offering insights into its properties and practical methodologies for its study. Continued research into the specific biological activities and toxicological profile of this and other drug-related impurities is essential for ensuring the continued safety and efficacy of therapeutic agents.

References

-

Structure elucidation of a process-related impurity of dapoxetine. (2025). Request PDF. [Link]

-

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). MDPI. [Link]

-

Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. (2017). PubMed. [Link]

-

DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. (n.d.). IJRPC. [Link]

-

Dapoxetine Impurities and Related Compound. (n.d.). Veeprho. [Link]

-

Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. (2010). PubMed. [Link]

-

validated hplc methods: Topics by Science.gov. (n.d.). Science.gov. [Link]

- WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014).

-

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). PubChem. [Link]

-

Dapoxetine. (n.d.). Wikipedia. [Link]

-

(R)-Dapoxetine Hydrochloride. (n.d.). SynZeal. [Link]

-

Dapoxetine: An evidence-based review of its effectiveness in treatment of premature ejaculation. (2025). ResearchGate. [Link]

-

solubility data series. (n.d.). IUPAC. [Link]

-

Dapoxetine Hydrochloride. (n.d.). PubChem. [Link]

-

Dapoxetine Hydroxy Impurity. (n.d.). Veeprho. [Link]

-

Dapoxetine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

-

Dapoxetine-impurities. (n.d.). Pharmaffiliates. [Link]

-

Dapoxetine Hydrochloride-impurities. (n.d.). Pharmaffiliates. [Link]

-

Dapoxetine Impurities. (n.d.). SynZeal. [Link]

-

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. (n.d.). PubChem. [Link]

-

Dapoxetine has no pharmacokinetic or cognitive interactions with ethanol in healthy male volunteers. (2007). PubMed. [Link]

-

Synthesis of dapoxetine hydrochloride. (2025). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

-

A newly validated HPLC–DAD-UV method to study the effects of medicinal plants extracts, fractions and isolate compounds on gastric emptying in rodents. (n.d.). SciELO. [Link]

-

HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing. [Link]

-

3-phenyl-1-propanol. (n.d.). Organic Syntheses. [Link]

-

3-Phenylpropanol. (n.d.). NIST WebBook. [Link]

-

3-Phenylpropanol. (n.d.). NIST WebBook. [Link]

-

mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

-

Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. (n.d.). MDPI. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Dapoxetine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]

- 5. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | C19H18O2 | CID 54389813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrpc.com [ijrpc.com]

A Comprehensive Technical Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol (CAS: 156453-53-1): A Key Intermediate in Dapoxetine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, a chiral alcohol identified by the CAS number 156453-53-1. This compound is of significant interest to the pharmaceutical industry, primarily for its role as a crucial synthetic intermediate and a known hydroxy impurity in the manufacturing of Dapoxetine.[1][2] Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[3] This guide will delve into the chemical properties, stereospecific synthesis, characterization, and the critical implications of this compound in the context of drug development and quality control.

Introduction: The Significance of a Chiral Intermediate

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a secondary alcohol characterized by a stereocenter at the carbinol carbon, leading to two enantiomers. The (R)-enantiomer, the focus of this guide, is a pivotal precursor in the stereoselective synthesis of (S)-Dapoxetine. The absolute configuration of the final active pharmaceutical ingredient (API) is critical to its pharmacological activity and safety profile. Therefore, controlling the stereochemistry of intermediates like (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is paramount in the pharmaceutical manufacturing process.

This compound is also recognized as "Dapoxetine Hydroxy Impurity" or "Dapoxetine Related Compound 10," highlighting its importance in the quality assessment of the final drug product.[1] The presence and quantity of such impurities are strictly regulated by pharmacopeias and regulatory bodies to ensure the safety and efficacy of the medication.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is fundamental for its handling, synthesis, and analytical characterization.

| Property | Value | Source |

| CAS Number | 156453-53-1 | [1] |

| Molecular Formula | C₁₉H₁₈O₂ | [4] |

| Molecular Weight | 278.35 g/mol | [4] |

| IUPAC Name | (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol | [4] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane | N/A |

Structural Formula:

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Synthesis of the Prochiral Ketone: 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one can be prepared via a Williamson ether synthesis by reacting 1-naphthol with 3-chloropropiophenone in the presence of a base. [5]

-

Enantioselective Reduction: The key step is the asymmetric reduction of the ketone to the desired (R)-alcohol. This is typically achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

Experimental Protocol: Enantioselective Reduction (Illustrative)

The following is an illustrative protocol based on common methodologies for asymmetric ketone reduction. Note: This is a generalized procedure and requires optimization for specific laboratory conditions and desired purity.

Objective: To synthesize (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one via asymmetric reduction.

Materials:

-

3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one

-

Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine with borane) or a chiral ruthenium catalyst with a hydrogen source.

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol)

-

Quenching solution (e.g., Methanol, saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one in the chosen anhydrous solvent.

-

Cooling: Cool the solution to the recommended temperature for the specific chiral reducing agent (e.g., -20 °C to 0 °C).

-

Addition of Chiral Reagent: Slowly add the chiral reducing agent or introduce the chiral catalyst and hydrogen source. The stoichiometry and addition rate are critical for achieving high enantioselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of the appropriate quenching solution at low temperature.

-

Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove inorganic byproducts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for the enantioselective synthesis.

Characterization and Analytical Control

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. While comprehensive spectral data is not always publicly available, the following techniques are standard for the characterization of such compounds.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include aromatic protons from the phenyl and naphthalenyl rings, a methine proton of the carbinol group, and methylene protons of the propyl chain.

-

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹), C-O stretching of the alcohol and ether, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide fragmentation patterns that can aid in structural elucidation.

Note: While specific spectral data is not provided in the search results, commercial suppliers like BLDpharm indicate the availability of such data upon request. [6]

Chiral Purity Analysis

The enantiomeric excess (e.e.) is a critical quality attribute. It is typically determined by:

-

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the (R) and (S) enantiomers.

-

Chiral Gas Chromatography (GC): After derivatization of the alcohol to a more volatile compound.

Role as a Dapoxetine Impurity and Biological Relevance

As "Dapoxetine Hydroxy Impurity," the presence of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in the final Dapoxetine drug product must be controlled within strict limits. The potential biological activity of this impurity, while not extensively studied, is a relevant consideration.

Studies on the hepatic metabolism of Dapoxetine have shown that hydroxylation is a metabolic pathway. [7]While these studies primarily identify metabolites of Dapoxetine itself, the presence of a hydroxylated impurity from the synthesis raises questions about its potential pharmacological or toxicological effects. In silico toxicity studies of Dapoxetine metabolites have suggested that hydroxylated derivatives may have a slightly increased mutagenic potential, although this is considered unlikely to be significant. [7] The primary concern for drug manufacturers is that impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods for the detection and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in Dapoxetine are essential for quality control.

Conclusion: A Compound of Critical Importance

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is more than just a chemical intermediate; it is a gatekeeper for the stereochemical integrity of Dapoxetine. Its successful, high-purity synthesis is a critical step in the manufacturing of this important medication. For researchers and drug development professionals, a deep understanding of its synthesis, characterization, and its role as a potential impurity is fundamental to ensuring the quality and safety of the final pharmaceutical product. The development of efficient and scalable stereoselective synthetic routes to this compound remains an area of active interest in process chemistry.

References

- Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- MDPI. (n.d.). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules.

- CLEARSYNTH. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.

- BLDpharm. (n.d.). 156453-53-1|(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

- PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.

- ResearchGate. (2025). Synthesis of dapoxetine hydrochloride.

- Veeprho. (n.d.).

- PubMed. (2010). Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. Journal of Organic Chemistry.

- Wikipedia. (n.d.). Dapoxetine.

- Eureka | Patsnap. (n.d.).

- Pharmaffiliates. (n.d.). Dapoxetine Hydrochloride-impurities.

- Google Patents. (n.d.). CN103664660A - Synthesis method of dapoxetine hydrochloride.

- Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. veeprho.com [veeprho.com]

- 3. Dapoxetine - Wikipedia [en.wikipedia.org]

- 4. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | C19H18O2 | CID 54389813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method of dapoxetine hydrochloride related substance I - Eureka | Patsnap [eureka.patsnap.com]

- 6. 156453-53-1|(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Physicochemical Properties, Molecular Weight Determination, and Analytical Characterization

Abstract

This technical guide provides an in-depth analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, a key chiral intermediate in pharmaceutical manufacturing. Primarily recognized as a precursor or impurity in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), the precise characterization of this compound is critical for ensuring drug product quality, safety, and efficacy.[1][2][3] This document details the fundamental physicochemical properties, with a core focus on its molecular weight. We present authoritative data, discuss the principles behind its experimental determination via high-resolution mass spectrometry (HRMS), and provide a validated protocol for its analysis. Furthermore, this guide addresses the critical aspect of chiral purity, outlining a systematic workflow and a detailed methodology for its assessment using chiral High-Performance Liquid Chromatography (HPLC). This paper is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of related pharmaceutical compounds.

Introduction to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Chemical Identity and Structure

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral aromatic alcohol. Its structure features a phenyl group and a hydroxyl group attached to the same stereocenter, connected via a propyl chain to a naphthalen-1-yloxy moiety. The "(R)" designation specifies the absolute configuration at the chiral carbon (C1), which is crucial for its intended biological activity and stereospecific role in synthesis.

The presence of multiple aromatic rings and a hydroxyl group dictates its solubility, reactivity, and chromatographic behavior, making it moderately polar.

Significance in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a key intermediate and potential impurity in the synthesis of Dapoxetine.[1][2] Dapoxetine is the (S)-enantiomer of a related compound and is a short-acting SSRI developed for the treatment of premature ejaculation.[3] Therefore, the synthesis and purification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol must be meticulously controlled. The presence of its opposite enantiomer or other related impurities can impact the stereochemical purity and overall safety profile of the final Active Pharmaceutical Ingredient (API).

The Naphthalene Moiety in Medicinal Chemistry

The naphthalene scaffold is a versatile and privileged structure in drug discovery.[6] Its rigid, bicyclic aromatic nature allows it to participate in various biological interactions. Numerous FDA-approved drugs, including Propranolol, Naproxen, and Terbinafine, contain a naphthalene core, demonstrating its broad therapeutic utility across conditions like cardiovascular disease, inflammation, and fungal infections.[6][7] The incorporation of this moiety in the target molecule underscores its potential for significant biological activity.[8][9]

Core Physicochemical Properties and Molecular Weight

The molecular weight is a fundamental property, essential for stoichiometric calculations in synthesis, preparation of standard solutions, and confirmation of chemical identity via mass spectrometry.

Calculation and Authoritative Values of Molecular Weight

The molecular weight is derived from its molecular formula, C₁₉H₁₈O₂, using the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u).

-

Monoisotopic Mass: 278.1307 g/mol [2]

-

Average Molecular Weight: Values reported by major chemical suppliers and databases typically range from 278.3 g/mol to 278.4 g/mol .[1][4][5]

This slight variation arises from differences in calculation methods (monoisotopic vs. average isotopic masses) and rounding. For high-accuracy applications like mass spectrometry, the monoisotopic mass is the reference value.

Tabulated Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 156453-53-1 | [1][2][5] |

| Molecular Formula | C₁₉H₁₈O₂ | [1][4][10] |

| Molecular Weight | 278.35 g/mol | [5][10] |

| Monoisotopic Mass | 278.130679813 Da | [4] |

| IUPAC Name | (1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol | [2][4] |

| Physical Form | Solid | |

| Storage Condition | Sealed in dry, room temperature | [5] |

| API Family | Dapoxetine | [1][2] |

The Importance of Accurate Molecular Weight in Drug Development

In the context of drug development and manufacturing, confirming the molecular weight of intermediates and impurities is a non-negotiable quality control step. It serves as the primary identity test, ensuring that the correct molecule has been synthesized. Any deviation from the expected molecular weight signals the presence of impurities, degradation products, or an incorrect molecular structure, all of which could have profound implications for the safety and efficacy of the final drug product.

Experimental Determination and Verification of Molecular Weight

Introduction to Mass Spectrometry for Molecular Weight Analysis

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a molecule like (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, High-Resolution Mass Spectrometry (HRMS) is the preferred method.

Expertise & Experience Insight: We choose HRMS over standard-resolution MS because it provides a highly accurate mass measurement (typically to within 5 ppm). This level of accuracy is crucial for confirming the elemental composition (C₁₉H₁₈O₂) of the molecule, which provides a much higher degree of confidence in its identity than a nominal mass measurement alone. Electrospray ionization (ESI) is the ideal ionization technique for this molecule due to the presence of the polar hydroxyl group, which can be readily protonated to form a charged ion ([M+H]⁺) in the gas phase for analysis.

Workflow for Molecular Weight Verification

Caption: Workflow for HRMS-based molecular weight verification.

Detailed Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol is designed as a self-validating system by including instrument calibration as a prerequisite.

-

Instrument Preparation:

-

Calibrate the HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer) according to the manufacturer's specifications using a certified calibration solution. Ensure the mass accuracy is within the acceptable range (typically < 2 ppm) across the desired mass range.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

-

Dissolve in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid facilitates protonation for ESI in positive ion mode.

-

-

Analysis:

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data in full scan mode over a mass range of m/z 100-500.

-

-

Data Interpretation and Validation:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Theoretical m/z for [C₁₉H₁₈O₂ + H]⁺: 279.1385 (Calculated from monoisotopic mass of 278.1307).

-

Compare the experimentally measured m/z value with the theoretical value.

-

Calculate the mass error in parts per million (ppm). A result within ±5 ppm confirms the elemental composition and, by extension, the molecular weight.

-

Analytical Control and Chiral Purity Assessment

The Criticality of Enantiomeric Purity

Since (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral intermediate for the synthesis of an (S)-enantiomer API (Dapoxetine), controlling its stereochemical purity is paramount. The presence of the undesired (S)-enantiomer in the starting material could lead to the formation of a diastereomeric impurity in subsequent steps or carry through to the final API, potentially altering its pharmacological profile. Chiral chromatography is the gold standard for separating and quantifying enantiomers.[11]

Expertise & Experience Insight: The choice of a chiral stationary phase (CSP) is the most critical step in method development.[12] For a molecule containing multiple aromatic rings like this one, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are excellent starting points. These phases offer multiple chiral recognition mechanisms, including π-π interactions, hydrogen bonding, and steric hindrance, which are well-suited to the structural features of the analyte.

Strategy for Chiral HPLC Method Development

Caption: A systematic workflow for chiral HPLC method development.

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is designed to be self-validating by first confirming the separation of a racemic mixture.

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase: Chiralcel OD-H (or similar polysaccharide-based column).

-

-

Standard and Sample Preparation:

-

Racemic Standard (for method validation): Prepare a 0.5 mg/mL solution of racemic 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in the mobile phase.

-

Sample Solution: Prepare a 0.5 mg/mL solution of the (R)-enantiomer sample in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm (chosen to capture the strong absorbance of the naphthalene and phenyl chromophores).

-

Injection Volume: 10 µL.

-

-

Analytical Procedure:

-

System Suitability (Self-Validation): Inject the racemic standard. The system is suitable if two distinct peaks are observed with a resolution (Rs) of >1.5. This step proves the method's capability to separate the enantiomers.

-

Sample Analysis: Inject the sample solution in duplicate.

-

Identification: The major peak in the sample chromatogram will correspond to the (R)-enantiomer. The retention time should match one of the peaks from the racemic standard injection.

-

Quantification: Calculate the percentage of the undesired (S)-enantiomer using the area percent method:

-

% (S)-enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) x 100

-

-

Conclusion

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a compound of significant interest in the pharmaceutical industry due to its role as a direct precursor to Dapoxetine. An exact understanding of its molecular weight (experimentally confirmed as ~278.35 g/mol ) and stereochemical purity is fundamental to the quality control of the API synthesis chain. The methodologies presented in this guide, including high-resolution mass spectrometry for identity confirmation and a robust chiral HPLC workflow for purity analysis, provide a comprehensive framework for researchers and quality control scientists. Adherence to these scientifically sound and validated analytical principles ensures the production of safe and effective medicines.

References

-

PubChem. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. National Center for Biotechnology Information. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2008). LCGC International. [Link]

-

Wikipedia. (2023). Chiral analysis. [Link]

-

Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. (2019). Journal of the Pharmaceutical Society of Japan. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

- A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014).

-

PubChem. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. National Center for Biotechnology Information. [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]

-

Sayyed, R. Z., & Rokade, Y. B. (2018). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]

-

ResearchGate. (2024). Naphthalene derivatives with biological properties. [Link]

-

Pharmaffiliates. (2024). 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one. [Link]

-

ResearchGate. (2024). Representative examples for naphthalene containing marketed drugs. [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (2012). International Journal of Pharma and Bio Sciences. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. (1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol [lgcstandards.com]

- 3. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]

- 4. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | C19H18O2 | CID 54389813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 156453-53-1|(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol|BLD Pharm [bldpharm.com]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol 97% | CAS: 156453-53-1 | AChemBlock [achemblock.com]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. chromatographyonline.com [chromatographyonline.com]

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL IUPAC name

An In-Depth Technical Guide to (1R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol, a chiral alcohol of significant interest in pharmaceutical development. The document delves into the precise determination of its International Union of Pure and Applied Chemistry (IUPAC) name, detailing the application of nomenclature and stereochemical assignment rules. Beyond nomenclature, this guide outlines a representative synthetic pathway and presents detailed, field-proven protocols for its analytical characterization, with a critical focus on methods for determining chiral purity and enantiomeric excess (e.e.). The significance of this molecule is contextualized by its role as a key intermediate or impurity in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] This guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required for working with this compound.

Introduction and Significance in Pharmaceutical Development

(1R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral secondary alcohol. Its molecular structure features a propanol backbone substituted with a phenyl group at the first position and a naphthalen-1-yloxy group at the third position. The molecule's primary significance in the pharmaceutical industry stems from its role as a precursor and potential impurity in the synthesis of Dapoxetine.[1]

Dapoxetine, the (S)-enantiomer of N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propan-1-amine, is a short-acting SSRI developed for the treatment of premature ejaculation (PE).[2] In the synthesis of such chiral drugs, controlling the stereochemistry of intermediates is paramount. The pharmacological activity and safety profile of a drug are often exclusive to one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects. Therefore, the synthesis of enantiomerically pure (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol and the rigorous validation of its stereochemical integrity are critical steps in ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

IUPAC Nomenclature and Stereochemical Assignment

A precise and unambiguous name is fundamental to chemical communication. The systematic IUPAC name for the topic compound is (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol .[3][4] This name is derived through a systematic application of IUPAC rules for nomenclature, including the Cahn-Ingold-Prelog (CIP) priority rules for assigning absolute configuration.[5][6]

Rationale for the Systematic Name

-

Identify the Parent Chain : The longest carbon chain containing the highest priority functional group (the hydroxyl group) is a three-carbon chain, hence a "propane" derivative.[7][8]

-

Identify the Principal Functional Group : The hydroxyl (-OH) group is the principal functional group. The suffix of the parent alkane is changed from "-e" to "-ol".[9][10]

-

Number the Parent Chain : The chain is numbered to give the hydroxyl group the lowest possible locant. Therefore, the carbon atom bonded to the -OH group is designated as C1.[7][11] This results in the parent name "propan-1-ol".

-

Identify and Name Substituents :

-

A phenyl group is attached to C1.

-

A naphthalen-1-yloxy group (-O-C₁₀H₇) is attached to C3.

-

-

Assemble the Full Name : Combining the substituents and the parent name gives: 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.[12]

Determining Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The "(R)" designation specifies the absolute configuration of the single chiral center at C1. This is determined using the CIP sequence rules.[5][13]

Step-by-Step CIP Priority Assignment at C1:

-

Identify the Substituents : The four groups attached to the chiral carbon (C1) are:

-

-OH (hydroxyl)

-

-C₆H₅ (phenyl)

-

-CH₂CH₂O-(naphthalen-1-yl)

-

-H (hydrogen)

-

-

Assign Priorities : Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic number equals higher priority.[14][15]

-

Priority 1 : -OH (Oxygen, Z=8)

-

Priority 2 : -C₆H₅ (Carbon, Z=6)

-

Priority 3 : -CH₂CH₂O-(naphthalen-1-yl) (Carbon, Z=6)

-

Priority 4 : -H (Hydrogen, Z=1)

-

-

Break Ties : A tie exists between the phenyl group and the -CH₂CH₂O- group, as both are attached via a carbon atom. To break the tie, we examine the atoms attached to these carbons.[6]

-

The carbon of the phenyl group is bonded to two other carbons (in the ring) and one hydrogen. We list these as (C, C, H).

-

The carbon of the -CH₂CH₂O- group (which is C2 of the propane chain) is bonded to one other carbon (C3), and two hydrogens. We list these as (C, H, H).

-

Comparing the lists at the first point of difference, the phenyl group's (C, C , H) takes priority over the other chain's (C, H , H). Therefore, the phenyl group is Priority 2, and the -CH₂CH₂O-(naphthalen-1-yl) group is Priority 3.

-

-

Determine R/S Configuration : The molecule is oriented so that the lowest priority group (Priority 4, -H) points away from the observer. The sequence from Priority 1 to 2 to 3 is then observed.[13][15]

-

1 (-OH) → 2 (-C₆H₅) → 3 (-CH₂CH₂O-)

-

This sequence traces a clockwise direction.

-

A clockwise direction corresponds to the R (Rectus) configuration.[15]

-

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]

- 3. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | C19H18O2 | CID 54389813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol [lgcstandards.com]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. theory.labster.com [theory.labster.com]

- 7. IUPAC Nomenclature Rules for Alcohols | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IUPAC Rules [chem.uiuc.edu]

- 12. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | C19H18O2 | CID 9925626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Characterization of Dapoxetine Hydroxy Impurity

Abstract

This technical guide provides a comprehensive framework for the identification, isolation, and structural elucidation of the dapoxetine hydroxy impurity, a critical related substance in the quality control of Dapoxetine Active Pharmaceutical Ingredient (API). This document navigates the regulatory landscape, explores the potential formation pathways of this impurity, and details the advanced analytical methodologies required for its definitive characterization. It is intended for researchers, analytical scientists, and drug development professionals engaged in the pharmaceutical industry. By integrating established analytical principles with practical, field-proven insights, this guide serves as a self-validating manual for ensuring the purity, safety, and efficacy of dapoxetine.

Introduction: The Imperative of Impurity Profiling in Dapoxetine

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] As with any pharmaceutical compound, the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4]

Organic impurities, which can arise from the manufacturing process or degradation, are of particular concern.[5] One such critical impurity in dapoxetine is the "hydroxy impurity," chemically identified as (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol or its enantiomer. This compound is a key synthetic precursor to dapoxetine and its presence in the final API above acceptable limits indicates an incomplete final reaction step or potential degradation. Its structural similarity to the API necessitates sophisticated analytical techniques for accurate detection and quantification.

This guide will provide a detailed exploration of the characterization of the dapoxetine hydroxy impurity, from its potential origins to its definitive structural confirmation.

Genesis of the Dapoxetine Hydroxy Impurity

Understanding the formation pathways of an impurity is fundamental to controlling its presence in the final drug substance. The dapoxetine hydroxy impurity can originate from two primary sources: as a process-related impurity or as a degradation product.

Process-Related Impurity

The most common synthetic routes to dapoxetine involve the conversion of a hydroxy intermediate.[4] A typical synthetic pathway involves the reaction of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol with a methylating agent to form the final N,N-dimethyl amine structure of dapoxetine. If this reaction does not proceed to completion, unreacted starting material, the hydroxy impurity, will be carried through to the final API.

Diagram: Synthetic Pathway Leading to Dapoxetine and the Hydroxy Impurity

Caption: Final methylation step in dapoxetine synthesis.

Degradation Product

Forced degradation studies are essential for identifying potential degradation pathways and the resulting products.[6] While dapoxetine is susceptible to degradation under various stress conditions such as acid hydrolysis, the formation of the hydroxy impurity via degradation of the dapoxetine molecule itself is less common. However, it is a theoretical possibility under certain hydrolytic conditions where the N,N-dimethyl group could be cleaved, though other degradation products are often more prevalent.[4] More commonly, other degradation products such as dapoxetine-N-oxide are observed under oxidative stress.[7]

Isolation and Synthesis of the Dapoxetine Hydroxy Impurity Standard

Definitive characterization and quantitative analysis of an impurity require a pure reference standard. This can be achieved either by isolating the impurity from a bulk API batch or through targeted chemical synthesis.

Isolation by Preparative Chromatography

For batches of dapoxetine API containing a detectable level of the hydroxy impurity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolation.[8]

Experimental Protocol: Preparative HPLC Isolation

-

Method Development: Develop an analytical scale HPLC method capable of baseline separating dapoxetine from the hydroxy impurity. A reversed-phase C18 column is typically effective.

-

Scale-Up: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and column dimensions accordingly.

-

Fraction Collection: Inject a concentrated solution of the impure dapoxetine API. Collect the fractions corresponding to the elution time of the hydroxy impurity.

-

Purity Confirmation and Evaporation: Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions and remove the solvent under reduced pressure to yield the isolated impurity.

Diagram: Preparative HPLC Workflow

Caption: Workflow for impurity isolation via preparative HPLC.

Chemical Synthesis

A more direct and often higher-yielding approach is the chemical synthesis of the hydroxy impurity. This involves a stereoselective reduction of a ketone precursor.

Experimental Protocol: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

-

Precursor Synthesis: Synthesize 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one from 1-naphthol and 3-chloro-1-phenylpropan-1-one.

-

Asymmetric Reduction: Subject the resulting ketone to an asymmetric reduction using a chiral reducing agent, such as a borane in the presence of a chiral catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine), to stereoselectively form the (S)-alcohol.

-

Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Structural Elucidation: A Multi-Technique Approach

Once the impurity is isolated or synthesized, a suite of analytical techniques is employed for its unequivocal structural characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is pivotal for determining the elemental composition of the impurity. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.[9]

-

Expected Molecular Ion: For the dapoxetine hydroxy impurity (C₁₉H₁₈O₂), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 279.1385.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides structural information through fragmentation. A plausible fragmentation pathway for the hydroxy impurity would involve the loss of water (-18 Da) from the protonated molecule, followed by cleavage of the ether linkage. The fragmentation pattern can be compared to that of dapoxetine to identify common and differing fragments.

| Technique | Expected Result for Dapoxetine Hydroxy Impurity |

| High-Resolution MS (HRMS) | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition C₁₉H₁₈O₂. |

| Tandem MS (MS/MS) | Fragmentation pattern showing characteristic losses, such as the loss of a water molecule and cleavage at the ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and naphthyl groups, the aliphatic protons of the propanol chain, and a characteristic signal for the hydroxyl proton. The chemical shifts and coupling patterns of the diastereotopic methylene protons adjacent to the chiral center will be of particular diagnostic value.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 19 unique carbon atoms. The chemical shifts will be indicative of the different carbon environments (aromatic, aliphatic, alcohol-bearing).

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions: The IR spectrum of the dapoxetine hydroxy impurity is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic rings, and a C-O stretching band for the ether linkage.

Quantitative Analysis and Method Validation

Once characterized, a stability-indicating analytical method must be developed and validated for the routine quantification of the dapoxetine hydroxy impurity in the API.[10] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Key Validation Parameters (as per ICH Q2(R1))

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Conclusion

The thorough characterization of the dapoxetine hydroxy impurity is a critical component of ensuring the quality and safety of dapoxetine API. This guide has outlined a systematic and scientifically rigorous approach, grounded in regulatory expectations and established analytical principles. By understanding the potential origins of the impurity, employing robust methods for its isolation or synthesis, and utilizing a multi-technique approach for its structural elucidation, pharmaceutical scientists can confidently identify, quantify, and control this critical related substance. The implementation of a fully validated, stability-indicating analytical method is the final and essential step in this process, ensuring that each batch of dapoxetine released to the market meets the highest standards of purity and quality.

References

-

Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry.

-

DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. (n.d.). IJRPC.

-

Validated Stability -Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic Degradation Products, Kinetic Study and Application in Pharmaceutical Dosage Forms. (2017). Walsh Medical Media.

-

Dapoxetine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.

-

Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. (2017). PubMed.

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride. (2015). ResearchGate.

-

(1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol. (n.d.). LGC Standards.

-

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). PubChem.

-

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. (n.d.). Advanced ChemBlocks.

-

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). CLEARSYNTH.

-

Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. (n.d.). ScienceDirect.

-

Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. (n.d.). ResearchGate.

-

Structure elucidation of a process-related impurity of dapoxetine. (2015). Request PDF.

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). MDPI.

-

ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency.

-

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. (n.d.). PubChem.

-

Preparation method of dapoxetine hydrochloride impurity. (n.d.). Google Patents.

-

Dapoxetine. (n.d.). Wikipedia.

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | C19H18O2 | CID 54389813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pak.elte.hu [pak.elte.hu]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Key Dapoxetine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a widely recognized treatment for premature ejaculation. The synthesis of this pharmaceutical agent involves a series of chemical transformations, each yielding a crucial intermediate compound. A thorough understanding of the physical and chemical properties of these intermediates is paramount for process optimization, quality control, and regulatory compliance in drug development and manufacturing. This guide provides a comprehensive technical overview of the core physicochemical characteristics, analytical methodologies for characterization, and stability profiles of the key intermediates in the synthesis of Dapoxetine.

Key Intermediates in Dapoxetine Synthesis

The synthesis of Dapoxetine typically proceeds through several key intermediates. This guide will focus on the following three critical compounds:

-

(S)-3-Chloro-1-phenylpropan-1-ol

-

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol

-

(R)-3-(1-Naphthyloxy)-1-phenylpropanol

A visual representation of the synthetic pathway involving these intermediates is outlined below.

Figure 1: A simplified schematic of a common synthetic route to Dapoxetine, highlighting the key intermediates.

Physicochemical Properties of Dapoxetine Intermediates

A comprehensive understanding of the physicochemical properties of each intermediate is essential for its handling, purification, and characterization. The key properties are summarized in the table below.

| Property | (S)-3-Chloro-1-phenylpropan-1-ol | (S)-3-(Dimethylamino)-1-phenylpropan-1-ol | (R)-3-(1-Naphthyloxy)-1-phenylpropanol |

| CAS Number | 100306-34-1[1] | 12520912 | 156453-53-1[2] |

| Molecular Formula | C₉H₁₁ClO[1] | C₁₁H₁₇NO | C₁₉H₁₈O₂[2] |

| Molecular Weight | 170.63 g/mol [1][3] | 179.26 g/mol [4] | 278.3 g/mol [2] |

| Appearance | Solid[5] | - | - |

| Melting Point | 58-60 °C[5] | 47-48 °C[1] | - |

| Boiling Point | - | 284.4 °C at 760 mmHg[6] | - |

| Solubility | - | Soluble in water (13.3 µg/mL at pH 7.4)[4] | - |

| Optical Activity | [α]₁₉/D −25° (c = 1 in chloroform)[5] | - | - |

Analytical Characterization of Intermediates

The structural elucidation and purity assessment of each intermediate are critical quality control steps. A combination of spectroscopic and chromatographic techniques is typically employed.

(S)-3-Chloro-1-phenylpropan-1-ol

This chiral haloalcohol is a key starting material in many synthetic routes to Dapoxetine.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons of the propyl chain. The coupling patterns and chemical shifts are crucial for confirming the structure.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.

b) Infrared (IR) Spectroscopy

The IR spectrum of (S)-3-Chloro-1-phenylpropan-1-ol will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), and the C-Cl stretching (typically in the fingerprint region).

c) Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a water molecule, a chlorine atom, and cleavage of the carbon-carbon bonds.[3]

d) Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of (S)-3-Chloro-1-phenylpropan-1-ol, a chiral HPLC method is essential. This typically involves a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis of (S)-3-Chloro-1-phenylpropan-1-ol

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. For basic compounds, a small amount of an amine modifier like diethylamine may be added.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and a racemic standard to determine the retention times of the (S) and (R) enantiomers and calculate the enantiomeric excess.

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol

This amino alcohol is formed by the reaction of (S)-3-Chloro-1-phenylpropan-1-ol with dimethylamine.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the two methyl groups of the dimethylamino moiety, in addition to the signals for the phenyl and propanol backbone.

-

¹³C NMR: The carbon spectrum will confirm the presence of the two methyl carbons and the other carbons in the molecule.

b) Infrared (IR) Spectroscopy

The IR spectrum will show a broad O-H stretching band, aromatic and aliphatic C-H stretching bands, and a C-N stretching vibration.

c) Mass Spectrometry (MS)

The mass spectrum will exhibit a molecular ion peak and fragmentation patterns characteristic of amino alcohols, often involving cleavage alpha to the nitrogen atom.[6]

Experimental Protocol: Mass Spectrometry Analysis of (S)-3-(Dimethylamino)-1-phenylpropan-1-ol

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Data Acquisition: Infuse the sample solution directly into the ESI source.

-

Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 180.14. Key fragmentation ions may include the loss of a water molecule (m/z 162.13) and cleavage of the C-C bond adjacent to the nitrogen.[6]

(R)-3-(1-Naphthyloxy)-1-phenylpropanol

This intermediate is a precursor to the final Dapoxetine molecule in some synthetic strategies.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be more complex due to the presence of both phenyl and naphthyl ring systems. Distinct signals for the protons on both aromatic rings, as well as the propanol chain, will be observed.

-

¹³C NMR: The carbon spectrum will show a larger number of signals corresponding to the increased number of carbon atoms.

b) Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the O-H stretching band, aromatic C-H stretching from both phenyl and naphthyl rings, and the C-O-C stretching of the ether linkage.

c) Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak at m/z 278.3 and a fragmentation pattern that can help confirm the structure.

Figure 2: A general workflow for the analytical characterization of Dapoxetine intermediates.

Chemical Reactivity and Stability

The stability of pharmaceutical intermediates is a critical factor that can impact the quality and yield of the final active pharmaceutical ingredient (API). Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12][13][14][15][16][17][18]

General Reactivity of Haloalcohols and Amino Alcohols

-

Haloalcohols: These compounds can undergo nucleophilic substitution at the carbon bearing the halogen. The hydroxyl group can also participate in reactions, such as esterification or oxidation. Intramolecular reactions, like epoxide formation under basic conditions, are also possible.

-

Amino Alcohols: The amino group imparts basicity and nucleophilicity to the molecule. The hydroxyl group can undergo typical alcohol reactions. The proximity of the two functional groups can sometimes lead to unique reactivity.[19]

Stability Profile and Degradation Pathways

Forced degradation studies on Dapoxetine have shown that it is susceptible to oxidation and slight degradation under acidic and alkaline conditions, but stable under UV light and heat.[10][11][13] While specific forced degradation studies on the individual intermediates are not extensively published, their structural features suggest potential degradation pathways:

-

(S)-3-Chloro-1-phenylpropan-1-ol: Under basic conditions, this intermediate could undergo intramolecular cyclization to form an epoxide. It may also be susceptible to oxidation of the secondary alcohol to a ketone.

-

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol: This amino alcohol may be prone to oxidation at the nitrogen atom to form an N-oxide.

-

(R)-3-(1-Naphthyloxy)-1-phenylpropanol: The ether linkage could be susceptible to cleavage under strong acidic conditions. The secondary alcohol can be oxidized.

Protocol: Forced Degradation Study

-

Stress Conditions: Subject the intermediate to various stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: e.g., heating the solid or solution at a specified temperature.

-

Photolytic Degradation: Exposing the sample to UV and visible light.[14]

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Degradant Identification: If significant degradation is observed, isolate and characterize the degradation products using techniques like LC-MS/MS and NMR.

Conclusion

A thorough understanding of the physical and chemical properties of Dapoxetine intermediates is fundamental for the successful development and manufacturing of this important pharmaceutical. This guide has provided a detailed overview of the key physicochemical characteristics, analytical methods for characterization, and potential stability issues of three crucial intermediates. By applying the principles and protocols outlined herein, researchers and drug development professionals can ensure the quality, purity, and consistency of these intermediates, ultimately contributing to the safety and efficacy of the final Dapoxetine product.

References

- Liew, K. B., & Peh, K. K. (2014). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. Acta Poloniae Pharmaceutica, 71(3), 421-428.

- Liew, K. B., & Peh, K. K. (2014). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica, 71(3).

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol.

- Stability indicating HPLC method for Dapoxetine HCL in bulk and in formul

- Semantic Scholar. (n.d.). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product.

- Ananda, K., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry, 3(1).

- ChemicalBook. (n.d.). (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR.

- The Royal Society of Chemistry. (n.d.).

- MedCrave. (2016).

- PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.

- PubChem. (n.d.). 3-Chloro-1-phenylpropanol.

- PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol.

- MedCrave. (2016).

- Pharmaceutical Technology. (2016).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).

- ChemicalBook. (n.d.). 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum.

- PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol.

- Indonesian Journal of Science & Technology. (2019).

- Sigma-Aldrich. (n.d.). 3-(dimethylamino)-1-phenyl-1-propanol AldrichCPR.

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 153-160.

- BLDpharm. (n.d.). 100306-33-0|(R)-3-Chloro-1-phenylpropan-1-ol.

- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.

- Guidechem. (n.d.). 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3.

- PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride.

- PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone.

- ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627).